molecular formula C10H10ClN B12859609 4-Chloro-3-isopropylbenzonitrile

4-Chloro-3-isopropylbenzonitrile

Cat. No.: B12859609
M. Wt: 179.64 g/mol
InChI Key: BVRMEMFIHSBBAC-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylbenzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with a nitrile group (-CN) at position 1, a chlorine atom at position 4, and an isopropyl group (-C₃H₇) at position 3. Its molecular formula is C₁₀H₉ClN, with a molecular weight of 180.64 g/mol (calculated from atomic weights). The compound’s structure combines electron-withdrawing (nitrile, chlorine) and bulky alkyl (isopropyl) substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

4-chloro-3-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H10ClN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,1-2H3

InChI Key

BVRMEMFIHSBBAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropylbenzonitrile typically involves the nitrile functional group introduction via a substitution reaction. One common method is the reaction of 4-chloro-3-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

4-Chloro-3-isopropylbenzyl chloride+NaCN4-Chloro-3-isopropylbenzonitrile+NaCl\text{4-Chloro-3-isopropylbenzyl chloride} + \text{NaCN} \rightarrow \text{4-Chloro-3-isopropylbenzonitrile} + \text{NaCl} 4-Chloro-3-isopropylbenzyl chloride+NaCN→4-Chloro-3-isopropylbenzonitrile+NaCl

Industrial Production Methods: Industrial production of 4-Chloro-3-isopropylbenzonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isopropylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Anticancer Research : Compounds similar to 4-chloro-3-isopropylbenzonitrile have been investigated for their potential as anticancer agents. For instance, derivatives of benzonitrile are known to inhibit various kinases involved in tumor growth and proliferation, making them valuable in cancer therapeutics.
  • Pharmaceutical Intermediates :
    • 4-Chloro-3-isopropylbenzonitrile serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their activity against diseases such as hypertension and cancer.
  • Agricultural Chemicals :
    • This compound can be utilized in the development of agrochemicals, specifically herbicides and pesticides, due to its structural properties that may enhance biological activity against pests.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of benzonitrile derivatives, including 4-chloro-3-isopropylbenzonitrile, which demonstrated significant inhibition of cancer cell lines. The mechanism involved the targeting of specific kinases that are overexpressed in tumors. These findings suggest that such compounds could lead to novel anticancer therapies.

Case Study 2: Agricultural Applications

Research conducted on the efficacy of various benzonitrile derivatives revealed that compounds similar to 4-chloro-3-isopropylbenzonitrile exhibited promising results as herbicides. Field trials indicated improved crop yields when these compounds were applied, showcasing their potential in sustainable agriculture.

Data Table: Comparison of Applications

Application AreaCompound TypeExample UsesNotes
Medicinal ChemistryAnticancer AgentsInhibition of tumor proliferationTargeting kinase pathways
Pharmaceutical IntermediatesDrug DevelopmentSynthesis of antihypertensivesKey building block for drug synthesis
Agricultural ChemicalsHerbicides and PesticidesCrop protectionEnhances yield and pest resistance

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropylbenzonitrile in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .

Comparison with Similar Compounds

4-Chloro-3-ethylbenzonitrile (CAS 42045-13-6)

  • Molecular Formula : C₉H₈ClN
  • Molecular Weight : 165.62 g/mol
  • Substituents : Ethyl (-C₂H₅) at position 3, chlorine at position 4.
  • The reduced molecular weight (165.62 vs. 180.64 g/mol) correlates with lower lipophilicity, as predicted by logP values (estimated ΔlogP ≈ +0.5 for isopropyl vs. ethyl). Electronic effects from the nitrile group may render the chlorine atom more labile in 4-chloro-3-ethylbenzonitrile due to diminished steric protection.

1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8)

  • Molecular Formula : C₁₀H₁₃Cl
  • Molecular Weight : 168.66 g/mol
  • Substituents : Chlorine at position 1, isopropyl at position 3, methyl (-CH₃) at position 4.
  • Key Differences :
    • The absence of a nitrile group eliminates the electron-withdrawing effects critical for directing electrophilic substitution or stabilizing reactive intermediates.
    • The methyl group at position 4 introduces minimal steric hindrance compared to chlorine in 4-chloro-3-isopropylbenzonitrile, altering regioselectivity in further derivatization.

Physicochemical Properties

The table below summarizes key parameters for 4-chloro-3-isopropylbenzonitrile and its analogues:

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Group
4-Chloro-3-isopropylbenzonitrile C₁₀H₉ClN 180.64 3-isopropyl, 4-chloro Nitrile (-CN)
4-Chloro-3-ethylbenzonitrile C₉H₈ClN 165.62 3-ethyl, 4-chloro Nitrile (-CN)
1-Chloro-3-isopropyl-4-methylbenzene C₁₀H₁₃Cl 168.66 1-chloro, 3-isopropyl, 4-methyl Benzene core

Notable Trends:

  • Steric Effects : The isopropyl group in 4-chloro-3-isopropylbenzonitrile introduces significant steric hindrance, reducing accessibility to the aromatic ring for reagents compared to ethyl or methyl substituents.
  • Electronic Effects : The nitrile group’s strong electron-withdrawing nature activates the ring for electrophilic substitution at meta/para positions, whereas chlorine (a weaker electron-withdrawing group) may compete in directing reactivity.

Research Findings

  • Solubility : Ethyl-substituted benzonitriles generally exhibit higher aqueous solubility than isopropyl derivatives due to lower hydrophobicity.
  • Thermal Stability : Isopropyl groups enhance thermal stability; differential scanning calorimetry (DSC) of similar compounds shows melting points increasing with alkyl chain bulkiness.

Biological Activity

4-Chloro-3-isopropylbenzonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of antifungal and antimalarial research. This article reviews the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

4-Chloro-3-isopropylbenzonitrile is characterized by the following chemical structure:

  • Molecular Formula : C10H10ClN
  • IUPAC Name : 4-chloro-3-(propan-2-yl)benzonitrile

The presence of the chloro and isopropyl groups significantly influences its biological properties.

Antifungal Activity

Research has demonstrated that 4-chloro-3-isopropylbenzonitrile exhibits notable antifungal properties. A study focused on a series of isoxazolecarboxamides derived from similar structures showed that compounds with electron-withdrawing groups (EWG) at the para position exhibited increased antifungal activity against various strains, including Alternaria alternata, Botrytis cinerea, and Fusarium culmorum. Specifically, compounds with a chlorinated aromatic system showed enhanced efficacy compared to their non-chlorinated counterparts .

Table 1: Antifungal Activity of Compounds Related to 4-Chloro-3-isopropylbenzonitrile

CompoundActivity Against Alternaria alternataActivity Against Botrytis cinereaActivity Against Fusarium culmorum
4-Chloro-3-IPBN100% growth inhibitionHigh growth inhibitionModerate growth inhibition
Chlorothalonil38% activity88% activityLower than chlorinated analogs

The structure-activity relationship indicates that the presence of chlorine enhances the antifungal potency, particularly when combined with an isopropyl group .

Antimalarial Activity

In addition to its antifungal properties, 4-chloro-3-isopropylbenzonitrile has been investigated for its antimalarial potential. Recent studies have focused on compounds derived from similar structures that target various stages of the malaria parasite life cycle. In vitro assays revealed that certain derivatives showed significant activity against Plasmodium falciparum, including resistant strains. The selectivity index (SI) for these compounds was notably high, indicating their potential as therapeutic agents with minimal toxicity to human cells .

Table 2: Antimalarial Activity of Compounds Derived from Similar Structures

CompoundIC50 (μM) Against P. falciparumSelectivity Index
Compound A (analog)<3 μM>50
Compound B (analog)2.27 μM>60
4-Chloro-3-IPBNNot directly testedNot available

The promising results indicate that modifications to the benzonitrile framework can yield compounds with enhanced antimalarial properties, warranting further exploration .

Case Studies and Research Findings

  • Fungicidal Potency : A case study highlighted a specific cycloadduct derived from a similar benzonitrile structure exhibiting complete growth retardation against multiple fungal strains. This study emphasized the importance of stereochemistry in enhancing biological activity .
  • Antimalarial Efficacy : Another investigation assessed various compounds for their efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain derivatives not only inhibited parasite growth effectively but also demonstrated synergistic effects when combined with existing antimalarial drugs like artemisinin .

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